molecular formula C12H14Cl2O B1613935 2',5'-Dichloro-2,2-dimethylbutyrophenone CAS No. 898765-96-3

2',5'-Dichloro-2,2-dimethylbutyrophenone

Cat. No.: B1613935
CAS No.: 898765-96-3
M. Wt: 245.14 g/mol
InChI Key: WFJUJFHEUKJXLV-UHFFFAOYSA-N
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Description

2’,5’-Dichloro-2,2-dimethylbutyrophenone is an organic compound with the molecular formula C12H14Cl2O. It is a colorless liquid with a strong, pungent odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloro-2,2-dimethylbutyrophenone typically involves the chlorination of 2,2-dimethylbutyrophenone. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron or copper. The reaction proceeds as follows:

C6H5COC(CH3)2CH2CH3+Cl2C6H5COC(CH3)2CHCl2CH3\text{C}_6\text{H}_5\text{COC(CH}_3\text{)}_2\text{CH}_2\text{CH}_3 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{COC(CH}_3\text{)}_2\text{CHCl}_2\text{CH}_3 C6​H5​COC(CH3​)2​CH2​CH3​+Cl2​→C6​H5​COC(CH3​)2​CHCl2​CH3​

Industrial Production Methods: In an industrial setting, the production of 2’,5’-Dichloro-2,2-dimethylbutyrophenone involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation and crystallization techniques.

Types of Reactions:

    Oxidation: 2’,5’-Dichloro-2,2-dimethylbutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.

Major Products:

Scientific Research Applications

2’,5’-Dichloro-2,2-dimethylbutyrophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-2,2-dimethylbutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its chemical structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

    2,5-Dichloro-2,5-dimethylhexane: Similar in structure but differs in the length of the carbon chain.

    2,5-Dichloroterephthalaldehyde: Contains similar chlorine substitutions but has an aldehyde functional group instead of a ketone.

    2,5-Dichlorophenylacetic acid: Similar aromatic ring with chlorine substitutions but has a carboxylic acid functional group.

Uniqueness: 2’,5’-Dichloro-2,2-dimethylbutyrophenone is unique due to its specific substitution pattern and the presence of a ketone functional group, which imparts distinct reactivity and chemical properties compared to its analogs .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O/c1-4-12(2,3)11(15)9-7-8(13)5-6-10(9)14/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJUJFHEUKJXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642456
Record name 1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-96-3
Record name 1-(2,5-Dichlorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichlorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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